BenchChemオンラインストアへようこそ!

N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide

kinase inhibitor design thiophene carboxamide positional isomerism

N-(1-Methylpiperidin-4-yl)thiophene-3-carboxamide (CAS 2167029-45-8, PubChem CID is a synthetic small-molecule amide with molecular formula C11H16N2OS and molecular weight 224.32 g/mol. It comprises a thiophene-3-carboxamide core linked to an N-methylpiperidin-4-yl moiety via an amide bond.

Molecular Formula C11H16N2OS
Molecular Weight 224.32
CAS No. 2167029-45-8
Cat. No. B3013027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methylpiperidin-4-yl)thiophene-3-carboxamide
CAS2167029-45-8
Molecular FormulaC11H16N2OS
Molecular Weight224.32
Structural Identifiers
SMILESCN1CCC(CC1)NC(=O)C2=CSC=C2
InChIInChI=1S/C11H16N2OS/c1-13-5-2-10(3-6-13)12-11(14)9-4-7-15-8-9/h4,7-8,10H,2-3,5-6H2,1H3,(H,12,14)
InChIKeyAJLJGBMHASEKBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methylpiperidin-4-yl)thiophene-3-carboxamide (CAS 2167029-45-8): Procurement-Relevant Physicochemical and Structural Profile


N-(1-Methylpiperidin-4-yl)thiophene-3-carboxamide (CAS 2167029-45-8, PubChem CID 47116656) is a synthetic small-molecule amide with molecular formula C11H16N2OS and molecular weight 224.32 g/mol [1]. It comprises a thiophene-3-carboxamide core linked to an N-methylpiperidin-4-yl moiety via an amide bond. Computed physicochemical properties include a calculated logP (XLogP3-AA) of 1.5, topological polar surface area (TPSA) of 60.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound belongs to a class of thiophene carboxamide derivatives that have been investigated as kinase inhibitor scaffolds, particularly as dual c-Jun N-terminal kinase (JNK) inhibitors [2] and as IκB kinase-2 (IKK-2) inhibitors [3]. The compound is primarily supplied as a research chemical and synthetic building block, with typical vendor-specified purity of ≥95% as determined by HPLC or NMR .

Why N-(1-Methylpiperidin-4-yl)thiophene-3-carboxamide Cannot Be Interchanged with Generic Thiophene Carboxamide Analogs: Structural Specificity Matters


Thiophene carboxamide derivatives cannot be treated as interchangeable commodities because the position of the carboxamide substituent on the thiophene ring (2- versus 3-position) fundamentally alters molecular recognition properties, hydrogen-bonding geometry, and kinase selectivity profiles [1]. The thiophene-3-carboxamide scaffold has been specifically validated as a privileged pharmacophore for dual JNK ATP-competitive and JIP-mimetic inhibition, a binding mode not accessible to the 2-carboxamide regioisomer due to altered orientation of the amide dipole relative to the thiophene sulfur [1]. Additionally, the N-methylpiperidine moiety confers distinct basicity (calculated pKa ~8.5 for the tertiary amine) compared to unsubstituted piperidine analogs (pKa ~10.5), which significantly impacts ionization state, passive membrane permeability, and solubility at physiologically relevant pH values [2]. These structural features are not preserved by generic substitution with other thiophene carboxamide building blocks, and minor modifications can lead to loss of target engagement or altered pharmacokinetic behavior [1]. NOTE: Direct quantitative comparative data for this specific compound versus its closest analogs in standardized assays are extremely limited in the peer-reviewed literature; the evidence presented below relies on class-level inference and structural analysis where primary comparative data are unavailable.

Quantitative Evidence Guide: Differentiating N-(1-Methylpiperidin-4-yl)thiophene-3-carboxamide from Its Closest Analogs


Thiophene-3-carboxamide vs. Thiophene-2-carboxamide: Positional Isomerism as a Determinant of Kinase Inhibitor Pharmacophore Validity

The thiophene-3-carboxamide scaffold has been experimentally validated as a productive pharmacophore for dual-mechanism JNK inhibition (ATP-competitive and JIP-mimetic binding), with multiple derivatives demonstrating potent JNK inhibitory activity in both in vitro enzymatic and cell-based assays [1]. In contrast, the thiophene-2-carboxamide regioisomer (e.g., CAS 682348-16-9, N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide) presents the amide bond in a geometrically distinct orientation relative to the thiophene sulfur atom, resulting in a different hydrogen-bonding vector that is incompatible with the dual binding mode identified for the 3-carboxamide series [1]. While direct head-to-head comparative IC50 data between the target compound and its 2-carboxamide isomer are not available in the public literature, the patent literature on IKK-2 inhibitors explicitly distinguishes between thiophene-2-carboxamide and thiophene-3-carboxamide derivatives, indicating that the substitution position is a critical determinant of inhibitory potency [2].

kinase inhibitor design thiophene carboxamide positional isomerism JNK inhibition

N-Methylpiperidine Substituent Effects: Basicity, Ionization State, and Permeability Differentiation from Unsubstituted Piperidine Analogs

The N-methylpiperidine moiety in the target compound (tertiary amine) has a calculated pKa of approximately 8.5, compared to approximately 10.5 for the corresponding unsubstituted piperidine analog (secondary amine), such as N-(piperidin-4-yl)thiophene-3-carboxamide (CAS 1097781-87-7) [1]. This approximately 100-fold difference in basicity results in a substantially lower fraction of ionized (protonated) species at physiological pH 7.4: approximately 93% unionized for the N-methyl compound versus approximately 0.08% unionized for the unsubstituted piperidine analog, as estimated using the Henderson-Hasselbalch equation [1]. This difference in ionization state is predicted to enhance passive membrane permeability for the N-methyl compound, with important implications for cell-based assay performance and potential in vivo distribution [2]. The N-methyl substitution also eliminates the secondary amine as a metabolic site for N-dealkylation and reduces hydrogen bond donor count by one, which is consistent with improved CNS drug-likeness parameters [2].

piperidine basicity tertiary amine membrane permeability drug-likeness

Physicochemical Property Differentiation: Computed LogP and TPSA Values vs. Substituted Thiophene-3-carboxamide Analogs

The target compound has a computed XLogP3-AA of 1.5 and a topological polar surface area (TPSA) of 60.6 Ų [1]. These values place it within favorable drug-like chemical space for both oral absorption and CNS penetration (TPSA < 70 Ų is associated with good blood-brain barrier permeability) [2]. In comparison, the 5-methyl-substituted analog 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide (CAS not listed) has a higher molecular weight (238.35 g/mol) and increased lipophilicity (estimated XLogP increase of approximately 0.5 units due to the additional methyl group), while the 5-ethyl analog has MW 252.38 g/mol . The unsubstituted thiophene-3-carboxamide core of the target compound provides a minimal, versatile scaffold with the lowest lipophilicity in this series, offering advantages as a fragment-like starting point with greater room for property-based optimization [1].

lipophilicity polar surface area drug-likeness physicochemical profiling

Thiophene-3-carboxamide as a Validated Dual-Mechanism JNK Inhibitor Scaffold: Class-Level Evidence for Target Engagement Over Thiophene-2-carboxamide and Other Heterocyclic Carboxamides

Comprehensive structure-activity relationship (SAR) studies on thiophene-3-carboxamide derivatives have demonstrated that this scaffold uniquely supports a dual inhibitory mechanism against c-Jun N-terminal kinase (JNK): compounds function simultaneously as ATP-competitive inhibitors and as JIP (JNK-interacting protein) mimetics that bind to the kinase docking site [1]. This dual mechanism, confirmed by enzymatic assays, surface plasmon resonance (SPR), and cell-based JNK phosphorylation assays, is not observed with thiophene-2-carboxamide or other heterocyclic carboxamide scaffolds [1]. Key SAR findings from this series show that the N-substituent on the carboxamide significantly modulates potency, with certain N-aryl and N-heteroaryl derivatives achieving low-micromolar to sub-micromolar IC50 values in JNK enzymatic inhibition assays [1]. While the specific compound N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide was not explicitly tested in this study, its core scaffold matches the validated pharmacophore, and the N-methylpiperidine substituent represents a synthetically tractable position for further derivatization [1].

JNK inhibition dual mechanism ATP-competitive JIP-mimetic kinase selectivity

Hydrogen Bond Donor/Acceptor Profile Differentiation from Piperidine-4-carboxamide-Based Scaffolds

The target compound features a thiophene-3-carboxamide linked to an N-methylpiperidine via the piperidine nitrogen, presenting one hydrogen bond donor (amide NH) and three hydrogen bond acceptors (amide carbonyl, thiophene sulfur, piperidine tertiary amine) [1]. This contrasts with piperidine-4-carboxamide scaffolds, which have emerged as privileged structures for sigma receptor ligands and secretory glutaminyl cyclase inhibitors, where the carboxamide is directly attached to the piperidine ring at the 4-position rather than through the ring nitrogen [REFS-2, REFS-3]. In piperidine-4-carboxamide derivatives, the hydrogen bond donor/acceptor geometry is inverted: the amide NH and carbonyl project from the piperidine ring rather than from the heteroaromatic system, resulting in a different pharmacophore geometry and distinct target selectivity profiles (sigma receptors vs. kinases) [2]. This structural distinction is critical for procurement: the target compound's connectivity (thiophene carboxamide linked through piperidine N) defines a different chemical series from the piperidine-4-carboxamide class, and the two cannot be used interchangeably in target-specific screening campaigns [3].

hydrogen bonding drug design sigma receptor scaffold hopping

Recommended Application Scenarios for N-(1-Methylpiperidin-4-yl)thiophene-3-carboxamide Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Discovery: JNK-Focused Screening Libraries

The thiophene-3-carboxamide scaffold has been experimentally validated as a dual-mechanism JNK inhibitor pharmacophore (ATP-competitive and JIP-mimetic binding), as demonstrated by comprehensive SAR studies [1]. Procuring N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide for inclusion in JNK-focused screening libraries is supported by this class-level evidence. The compound's N-methylpiperidine substituent occupies a synthetically tractable vector that has been shown in analogous thiophene-3-carboxamide derivatives to modulate potency when varied [1]. The compound's low molecular weight (224.32 g/mol) and favorable lipophilicity (LogP 1.5) make it suitable as a fragment-like starting point for structure-based lead optimization [2].

Physicochemical Property-Based Compound Selection for CNS Drug Discovery Programs

The target compound possesses a TPSA of 60.6 Ų (below the 70 Ų threshold associated with good CNS penetration) and a moderate LogP of 1.5, placing it within favorable CNS drug-like chemical space [1]. The N-methylpiperidine tertiary amine (calculated pKa ~8.5) provides a balanced ionization profile at physiological pH, with predominantly unionized species that favor passive blood-brain barrier permeation compared to secondary amine piperidine analogs [2]. For CNS-targeted programs selecting building blocks from commercial catalogs, this compound offers a differentiated physicochemical profile that aligns with CNS multiparameter optimization (MPO) guidelines [2].

Scaffold-Hopping Reference Compound for Thiophene Carboxamide Chemotype Validation

As a minimal, unsubstituted thiophene-3-carboxamide bearing an N-methylpiperidine substituent, this compound serves as an ideal reference standard for scaffold-hopping experiments comparing thiophene-3-carboxamide vs. thiophene-2-carboxamide chemotypes [1]. The positional isomerism (3- vs. 2-carboxamide) is a critical variable in kinase inhibitor design, and the target compound's clean structural profile (no additional substituents on the thiophene ring) eliminates confounding variables when benchmarking assay performance across chemotypes [1]. The compound's availability as a commercial research chemical with typical purity ≥95% supports its use as an analytical reference standard .

Synthetic Building Block for Parallel Library Synthesis Targeting IKK-2 or Inflammatory Pathway Kinases

The patent literature explicitly identifies thiophene-3-carboxamide derivatives as inhibitors of IKK-2, a validated target in autoimmune and inflammatory diseases [1]. The target compound's N-methylpiperidine moiety provides a tertiary amine handle that can be further functionalized (e.g., through N-oxide formation, quaternization, or reductive amination) to generate diverse compound libraries for IKK-2 screening [1]. The compound's moderate LogP (1.5) and low molecular weight (224.32) provide ample property space for further optimization without exceeding drug-likeness thresholds [2].

Quote Request

Request a Quote for N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.